molecular formula C13H17NO5 B13511431 (3-Benzyloxycarbonylaminopropoxy)acetic acid

(3-Benzyloxycarbonylaminopropoxy)acetic acid

Katalognummer: B13511431
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: NOMFIZZVZSVRBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-{[(Benzyloxy)carbonyl]amino}propoxy)acetic acid is an organic compound with the molecular formula C13H17NO5 It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(benzyloxy)carbonyl]amino}propoxy)acetic acid typically involves multiple steps. One common method involves the protection of an amino group using a benzyloxycarbonyl (Cbz) group, followed by the introduction of a propoxy group and subsequent acetic acid formation. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-{[(Benzyloxy)carbonyl]amino}propoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3-{[(Benzyloxy)carbonyl]amino}propoxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-{[(benzyloxy)carbonyl]amino}propoxy)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways. The amino and acetic acid groups can interact with enzymes and receptors, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-{[(Methoxy)carbonyl]amino}propoxy)acetic acid
  • 2-(3-{[(Ethoxy)carbonyl]amino}propoxy)acetic acid
  • 2-(3-{[(Propoxy)carbonyl]amino}propoxy)acetic acid

Uniqueness

2-(3-{[(Benzyloxy)carbonyl]amino}propoxy)acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C13H17NO5

Molekulargewicht

267.28 g/mol

IUPAC-Name

2-[3-(phenylmethoxycarbonylamino)propoxy]acetic acid

InChI

InChI=1S/C13H17NO5/c15-12(16)10-18-8-4-7-14-13(17)19-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,17)(H,15,16)

InChI-Schlüssel

NOMFIZZVZSVRBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCCCOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.